2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide
Overview
Description
Synthesis Analysis
The synthesis of porphyrins is a complex process that often involves the formation of a pyrrole, followed by its condensation with an aldehyde to form a porphobilinogen. These are then polymerized to form a porphyrin. The specifics of the synthesis can vary widely depending on the exact porphyrin being synthesized1.Molecular Structure Analysis
Porphyrins are characterized by their large, planar structures. They have a cyclic arrangement of atoms and bonds, with alternating double and single bonds. This gives them their aromatic properties and contributes to their stability1.Chemical Reactions Analysis
Porphyrins can undergo a variety of chemical reactions, including complexation with metals, oxidation, and reduction. The nature of these reactions can depend on the specific porphyrin and the conditions1.Physical And Chemical Properties Analysis
Porphyrins are typically deeply colored due to their conjugated systems of double bonds. They are often red or purple. They are also usually quite stable due to their aromaticity1.Safety And Hazards
As with any chemical, the safety and hazards associated with porphyrins depend on the specific compound. Some porphyrins are biologically active and can be toxic in large amounts1.
Future Directions
The study of porphyrins continues to be an active area of research, with potential applications in medicine, materials science, and other fields1.
Please note that this is a general overview of porphyrins, and the specifics can vary depending on the exact compound. For detailed information on “2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide”, further research in scientific literature would be necessary.
properties
IUPAC Name |
2,7,13,17-tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,22,24-octadecahydroporphyrin-21,23-diide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54N4/c1-9-21-17(5)25-13-26-18(6)23(11-3)31(34-26)16-32-24(12-4)20(8)28(36-32)15-30-22(10-2)19(7)27(35-30)14-29(21)33-25/h18-19,22-23,25-33,36H,9-16H2,1-8H3/q-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWRHYJUFIDTPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C2CC3C(=C(C(N3)CC4C(C(C([N-]4)CC5C(=C(C(N5)CC1[N-]2)C)CC)CC)C)C)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54N4-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654477 | |
Record name | 2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide | |
CAS RN |
25878-85-7 | |
Record name | 2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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